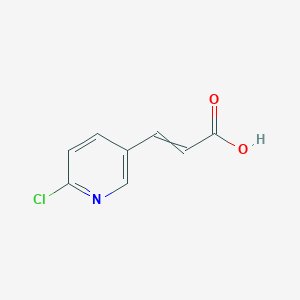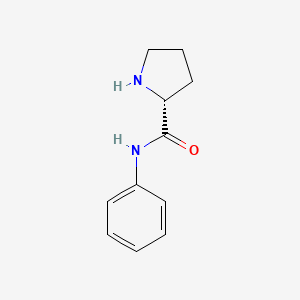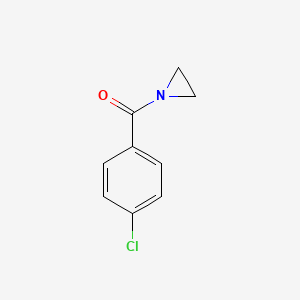
3-Fluoro-2-hydrazinyl-4-methylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-2-hydrazinyl-4-methylpyridine is a chemical compound with the molecular formula C6H8FN3. It is a fluorinated pyridine derivative, which means it contains a fluorine atom attached to the pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydrazinyl-4-methylpyridine typically involves the introduction of a fluorine atom and a hydrazine group onto the pyridine ring. One common method involves the reaction of 3-fluoro-4-methylpyridine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as crystallization or distillation to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-2-hydrazinyl-4-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazine group to other functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other derivatives .
Aplicaciones Científicas De Investigación
3-Fluoro-2-hydrazinyl-4-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-2-hydrazinyl-4-methylpyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and binding affinity. This can affect various biochemical pathways, including enzyme inhibition and receptor binding. The hydrazine group can also participate in redox reactions, further modulating the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-methylpyridine: Lacks the hydrazine group, making it less reactive in certain chemical reactions.
3-Fluoro-2-hydrazinylpyridine: Similar structure but without the methyl group, affecting its physical and chemical properties.
4-Fluoro-2-hydrazinyl-3-methylpyridine: Positional isomer with different reactivity and applications.
Uniqueness
3-Fluoro-2-hydrazinyl-4-methylpyridine is unique due to the combination of the fluorine atom and the hydrazine group on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C6H8FN3 |
|---|---|
Peso molecular |
141.15 g/mol |
Nombre IUPAC |
(3-fluoro-4-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C6H8FN3/c1-4-2-3-9-6(10-8)5(4)7/h2-3H,8H2,1H3,(H,9,10) |
Clave InChI |
CMWNFZDWGMDLKJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1)NN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8782231.png)
![1,1-Diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B8782233.png)
![1-[2-(Hydroxymethyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B8782238.png)




